(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide
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Overview
Description
The compound “(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide” is an organic compound containing multiple functional groups, including an amide group (-CONH2), a sulfonyl group (-SO2-), and several chloro groups (-Cl). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine, the sulfonyl group could be introduced through a reaction with a sulfonyl chloride, and the chloro groups could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the propenamide part of the molecule suggests that this compound could exist in different geometric isomers, specifically “E” (trans) and “Z” (cis) isomers .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amide group could participate in hydrolysis reactions, the sulfonyl group could participate in substitution reactions, and the chloro groups could participate in elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups it contains .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, its chemical reactions, its mechanism of action (if applicable), and its physical and chemical properties. Additionally, if this compound is intended to be used as a drug, future research could also involve studying its pharmacological effects, its toxicity, and its potential therapeutic uses .
properties
IUPAC Name |
(E)-3-(benzenesulfonyl)-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO3S/c16-11-8-4-5-9-12(11)19-15(20)13(17)14(18)23(21,22)10-6-2-1-3-7-10/h1-9H,(H,19,20)/b14-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHFIXPSOWHGKL-YPKPFQOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=C(C(=O)NC2=CC=CC=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C(/C(=O)NC2=CC=CC=C2Cl)\Cl)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,3-dichloro-N-(2-chlorophenyl)-3-(phenylsulfonyl)-2-propenamide |
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